molecular formula C9H8F3NO2S2 B12325936 2-{[(3-Trifluoromethyl)phenyl]sulphonyl}ethanethioamide

2-{[(3-Trifluoromethyl)phenyl]sulphonyl}ethanethioamide

Katalognummer: B12325936
Molekulargewicht: 283.3 g/mol
InChI-Schlüssel: IIBMJWUCIMWVDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(3-Trifluoromethyl)phenyl]sulphonyl}ethanethioamide is an organic compound with the molecular formula C9H8F3NO2S2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a sulphonyl group and an ethanethioamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Trifluoromethyl)phenyl]sulphonyl}ethanethioamide typically involves the reaction of 3-trifluoromethylbenzenesulfonyl chloride with ethanethioamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[(3-Trifluoromethyl)phenyl]sulphonyl}ethanethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulphonyl group to a sulfide or thiol group.

    Substitution: The ethanethioamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted ethanethioamide derivatives.

Wissenschaftliche Forschungsanwendungen

2-{[(3-Trifluoromethyl)phenyl]sulphonyl}ethanethioamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for introducing trifluoromethyl and sulphonyl groups into molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-{[(3-Trifluoromethyl)phenyl]sulphonyl}ethanethioamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The sulphonyl group can form strong interactions with target proteins, leading to inhibition or modulation of their activity. The ethanethioamide moiety may also contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Trifluoromethyl phenyl sulfone: Similar in structure but lacks the ethanethioamide moiety.

    Trifluoromethyl phenyl sulfide: Contains a sulfide group instead of a sulphonyl group.

    Trifluoromethyl phenyl thiol: Contains a thiol group instead of a sulphonyl group.

Uniqueness

2-{[(3-Trifluoromethyl)phenyl]sulphonyl}ethanethioamide is unique due to the combination of trifluoromethyl, sulphonyl, and ethanethioamide groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C9H8F3NO2S2

Molekulargewicht

283.3 g/mol

IUPAC-Name

2-[3-(trifluoromethyl)phenyl]sulfonylethanethioamide

InChI

InChI=1S/C9H8F3NO2S2/c10-9(11,12)6-2-1-3-7(4-6)17(14,15)5-8(13)16/h1-4H,5H2,(H2,13,16)

InChI-Schlüssel

IIBMJWUCIMWVDA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)S(=O)(=O)CC(=S)N)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.